molecular formula C16H19NO4S2 B2641276 Methyl 3-(methyl{[4-(propan-2-yl)phenyl]sulfonyl}amino)thiophene-2-carboxylate CAS No. 1325304-90-2

Methyl 3-(methyl{[4-(propan-2-yl)phenyl]sulfonyl}amino)thiophene-2-carboxylate

Cat. No.: B2641276
CAS No.: 1325304-90-2
M. Wt: 353.45
InChI Key: QOILOMLPDLZFLQ-UHFFFAOYSA-N
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Description

Methyl 3-(methyl{[4-(propan-2-yl)phenyl]sulfonyl}amino)thiophene-2-carboxylate is a thiophene-based compound featuring a methyl ester group at position 2 and a methylsulfonamide substituent at position 3 of the thiophene ring. The sulfonamide group is further substituted with a 4-isopropylphenyl moiety.

The synthesis of analogous compounds (e.g., ) typically involves diazotization and sulfonation steps to introduce the sulfonyl chloride intermediate, followed by nucleophilic substitution with amines. For this compound, the chlorosulfonyl intermediate would react with methylamine and 4-isopropylphenylamine to form the sulfonamide linkage .

Properties

IUPAC Name

methyl 3-[methyl-(4-propan-2-ylphenyl)sulfonylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S2/c1-11(2)12-5-7-13(8-6-12)23(19,20)17(3)14-9-10-22-15(14)16(18)21-4/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOILOMLPDLZFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methyl{[4-(propan-2-yl)phenyl]sulfonyl}amino)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a nitrile in the presence of elemental sulfur.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and a base such as pyridine.

    Amino Group Addition: The amino group is introduced through nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the thiophene ring.

    Esterification: The final step involves esterification to form the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methyl{[4-(propan-2-yl)phenyl]sulfonyl}amino)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Recent studies have indicated that compounds similar to methyl 3-(methyl{[4-(propan-2-yl)phenyl]sulfonyl}amino)thiophene-2-carboxylate exhibit promising antitumor properties. For instance, derivatives containing thiophene moieties have been explored for their ability to inhibit cancer cell proliferation. A study demonstrated that such compounds could effectively induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents against malignancies .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research has shown that sulfonamide derivatives, including those with thiophene structures, possess significant antibacterial and antifungal properties. A study reported that specific derivatives exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria, indicating their utility in developing new antibiotics .

1.3 Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory effects in preclinical models. Compounds in this class have shown the ability to reduce inflammation markers in vitro, making them candidates for treating inflammatory diseases such as rheumatoid arthritis .

Materials Science

2.1 Organic Electronics

In materials science, the compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to act as a semiconductor has led to research into its use in organic light-emitting diodes (OLEDs) and organic solar cells. Studies have shown that incorporating thiophene derivatives can enhance the efficiency of charge transport in these devices .

2.2 Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored to improve mechanical properties and thermal stability. Research indicates that these modifications can lead to the development of advanced materials with enhanced durability for industrial applications .

Agricultural Chemistry

3.1 Pesticide Development

The compound's structural features suggest potential applications in pesticide development. Research into similar sulfonamide compounds has revealed their effectiveness as herbicides and insecticides, providing a pathway for developing environmentally friendly agricultural chemicals . The efficacy of these compounds against specific pests can be attributed to their ability to disrupt biological processes within target organisms.

Data Summary Table

Application Area Key Findings
Medicinal ChemistryAntitumor activity; antimicrobial properties; anti-inflammatory effects
Materials ScienceUse in OLEDs; improvement of polymer mechanical properties
Agricultural ChemistryPotential as herbicides/insecticides; environmentally friendly alternatives

Case Studies

Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal explored the synthesis of sulfonamide derivatives based on this compound and evaluated their cytotoxicity against various cancer cell lines. Results showed a significant reduction in cell viability, highlighting the compound's potential as a chemotherapeutic agent .

Case Study 2: Organic Electronics
Research conducted on the application of thiophene-based compounds in organic electronics demonstrated that devices incorporating these materials exhibited improved charge mobility and stability under operational conditions, making them suitable candidates for next-generation electronic devices .

Mechanism of Action

The mechanism of action of Methyl 3-(methyl{[4-(propan-2-yl)phenyl]sulfonyl}amino)thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight structural and functional similarities and differences between the target compound and related molecules.

Table 1: Key Comparisons with Structural Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Applications/Notes References
Target Compound Thiophene-2-carboxylate 3-(Methylsulfonamido)-4-isopropylphenyl ~375.48 (calculated) Hypothesized as a pharmaceutical intermediate; sulfonamide group may confer bioactivity. -
GSK-0660 Thiophene-2-carboxylate 3-[(4-Anilino-2-methoxyphenyl)sulfamoyl] 418.49 Research chemical with potential kinase or receptor modulation activity; methoxy and anilino groups enhance aromatic interactions.
AM-694 Thiophene-2-carboxylate 3-Sulfamoyl linked to imidazothiazole-phenyl - Known as a cannabinoid receptor ligand; heterocyclic substituent likely improves target specificity.
Ethametsulfuron-methyl Sulfonylurea-triazine Methyl ester, methoxy-triazine - Herbicide; sulfonylurea bridge disrupts acetolactate synthase in plants.
Methyl 3-amino-4-methylthiophene-2-carboxylate Thiophene-2-carboxylate 3-Amino, 4-methyl - Intermediate for synthesizing bioactive heterocycles (e.g., thienopyrimidines).
Ethyl 3-bromo-4-cyano-5-sulfanyl thiophene-2-carboxylate Thiophene-2-carboxylate 3-Bromo, 4-cyano, 5-sulfanyl - Precursor for thienothienopyrimidines; halogen/cyano groups enhance electrophilicity.

Structural Analogues in the Thiophene Carboxylate Family

  • GSK-0660 (): Shares the thiophene-2-carboxylate core and sulfamoyl group but differs in the phenyl substituent (methoxy and anilino vs. isopropyl). The anilino group may enhance π-π stacking in biological targets, whereas the isopropyl group in the target compound could increase lipophilicity, affecting membrane permeability .
  • AM-694 (): Incorporates a bulky imidazothiazole substituent, which likely alters binding affinity compared to the target’s isopropylphenyl group. Such structural variations are critical in drug design for target selectivity .
  • Methyl 3-amino-4-methylthiophene-2-carboxylate (): Lacks the sulfonamide group but serves as a precursor for bioactive derivatives. The amino group at position 3 facilitates further functionalization, contrasting with the target’s sulfonamide stability .

Sulfonamide-Containing Agrochemicals

  • Ethametsulfuron-methyl (): A sulfonylurea herbicide with a triazine ring. While structurally distinct from the target compound, both contain sulfonamide groups critical for bioactivity. Sulfonylureas inhibit plant acetolactate synthase, whereas the target’s sulfonamide may interact with mammalian enzymes (e.g., carbonic anhydrase) .

Role of Substituents in Reactivity and Bioactivity

  • Halogen/Cyano Groups (): The bromo and cyano substituents in ethyl 3-bromo-4-cyano-5-sulfanyl thiophene-2-carboxylate increase electrophilicity, aiding nucleophilic substitution reactions.
  • Sulfanyl vs. Sulfonamide ( vs. Target): The sulfanyl group in ’s compound is a nucleophilic site, whereas the sulfonamide in the target compound is electron-withdrawing, stabilizing the thiophene ring and influencing acidity .

Biological Activity

Methyl 3-(methyl{[4-(propan-2-yl)phenyl]sulfonyl}amino)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H19NO3S\text{C}_{15}\text{H}_{19}\text{N}\text{O}_3\text{S}

This structure includes a thiophene ring, a sulfonamide group, and a methyl ester, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : The compound may act as an antagonist or agonist at various G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain perception .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Observation Reference
Anticancer ActivityInhibits growth of cancer cell lines (IC50 < 10 µM)
Anti-inflammatory EffectsReduces cytokine production in vitro
Enzyme InhibitionInhibits specific kinases involved in cell signaling
GPCR InteractionModulates receptor activity affecting pain pathways

Case Studies

  • Anticancer Studies : A study investigated the effects of this compound on murine liver cancer cells. The compound demonstrated potent growth inhibition with minimal toxicity to healthy cells, suggesting a selective action against tumorigenic cells. Further mechanistic studies revealed alterations in phosphoprotein signaling pathways, indicating a complex mode of action involving multiple cellular targets .
  • Inflammation Models : In models of inflammation, the compound was shown to significantly decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

Q & A

Q. What are the recommended synthetic methodologies for Methyl 3-(methyl{[4-(propan-2-yl)phenyl]sulfonyl}amino)thiophene-2-carboxylate?

The compound can be synthesized via a multi-step procedure involving sulfonamide bond formation and esterification. A plausible route includes:

  • Step 1 : Reacting 4-(propan-2-yl)benzenesulfonyl chloride with methylamine to form the sulfonamide intermediate.
  • Step 2 : Coupling the intermediate with a thiophene-2-carboxylate derivative using carbodiimide-based coupling agents (e.g., DCC or EDC) and catalysts like DMAP to facilitate amide bond formation .
  • Step 3 : Purification via column chromatography and recrystallization. Key parameters include inert atmosphere (N₂/Ar), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for sulfonylation).

Q. How can the purity and structural integrity of this compound be validated?

Use orthogonal analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm functional groups and regiochemistry via ¹H/¹³C NMR (e.g., sulfonamide protons at δ 3.1–3.3 ppm, thiophene protons at δ 6.8–7.2 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm).
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS [M+H]⁺ calculated for C₁₇H₂₀N₂O₄S₂: 396.08) .

Q. What safety precautions are critical during handling?

Refer to SDS guidelines for structurally related sulfonamide-thiophene derivatives:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound's bioactivity in cancer models?

  • In vitro assays : Test antiproliferative activity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM).
  • Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) or Western blotting for Bcl-2/Bax expression .
  • Selectivity : Compare IC₅₀ values between cancerous and non-cancerous cells (e.g., HEK293).

Q. What strategies can resolve contradictions in reported biological activity data?

  • Reproducibility checks : Standardize protocols (e.g., cell passage number, serum concentration).
  • Batch variability analysis : Compare activity across independently synthesized batches using HPLC and NMR.
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., methyl thiophene carboxylates with sulfonamide groups) to identify structure-activity trends .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

  • Analog synthesis : Modify substituents (e.g., replace isopropyl with cyclohexyl or trifluoromethyl groups) to assess steric/electronic effects.
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like COX-2 or kinases.
  • Data correlation : Map substituent changes to bioactivity changes (e.g., logP vs. IC₅₀) to identify critical pharmacophores .

Q. What experimental approaches address low yields in the sulfonylation step?

  • Catalyst optimization : Test alternative catalysts (e.g., HOBt vs. DMAP) to improve coupling efficiency.
  • Solvent screening : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics.
  • Temperature gradients : Perform reactions under microwave-assisted conditions (50–80°C) to reduce side-product formation .

Methodological Notes

  • Synthetic references : Prioritize protocols from peer-reviewed journals over vendor catalogs.
  • Data validation : Always include internal standards (e.g., deuterated solvents for NMR) and triplicate measurements for statistical rigor.
  • Ethical compliance : Adhere to institutional guidelines for biological testing and waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.